molecular formula C33H38Cl3N3O4 B1664355 3-Piperidinecarboxamide, N-((2-chloro-5-(2-methoxyethyl)phenyl)methyl)-N-cyclopropyl-4-(6-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)-3-pyridinyl)-, (3R,4S)- CAS No. 1007392-69-9

3-Piperidinecarboxamide, N-((2-chloro-5-(2-methoxyethyl)phenyl)methyl)-N-cyclopropyl-4-(6-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)-3-pyridinyl)-, (3R,4S)-

Cat. No. B1664355
M. Wt: 647 g/mol
InChI Key: PGSRKJVMAOWDEC-SXOMAYOGSA-N
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Description

ACT-178882 is a direct renin inhibitor.

Scientific Research Applications

  • Neuropharmacological Research :

    • 3-Piperidinecarboxamide derivatives show significant relevance in neuropharmacological research. Studies highlight their role as potent and selective antagonists at 5-HT1A receptors, impacting serotonin neuronal firing. This suggests potential applications in studying neurotransmitter dynamics and possibly in developing treatments for neurological disorders (Craven, Grahame-Smith, & Newberry, 1994).
  • Antiparkinsonian and Analgesic Activities :

    • Investigations into substituted pyridine derivatives, synthesized from compounds including 3-Piperidinecarboxamide, have shown promising analgesic and antiparkinsonian activities. This indicates potential therapeutic applications for pain management and Parkinson’s disease (Amr, Maigali, & Abdulla, 2008).
  • Cancer Research :

    • Certain derivatives of 3-Piperidinecarboxamide have been identified as inhibitors of Aurora kinase, a protein kinase implicated in cancer cell proliferation. This suggests potential use in cancer therapy research (ロバート ヘンリー,ジェームズ, 2006).
  • Anticonvulsant Research :

    • Research on 2-Piperidinecarboxylic acid derivatives, closely related to 3-Piperidinecarboxamide, has shown efficacy as anticonvulsants. This highlights its potential in the development of new treatments for epilepsy and related seizure disorders (Ho, Crider, & Stables, 2001).
  • Cognitive Dysfunction Studies :

    • Studies have explored the effects of specific 3-Piperidinecarboxamide derivatives on cognitive dysfunction induced by phencyclidine, showing potential for addressing cognitive impairments (Ogawa, Okuyama, Araki, & Otomo, 1994).

properties

IUPAC Name

(3R,4S)-N-[[2-chloro-5-(2-methoxyethyl)phenyl]methyl]-N-cyclopropyl-4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38Cl3N3O4/c1-21-15-29(35)32(30(36)16-21)43-14-13-42-31-8-4-23(18-38-31)26-9-11-37-19-27(26)33(40)39(25-5-6-25)20-24-17-22(10-12-41-2)3-7-28(24)34/h3-4,7-8,15-18,25-27,37H,5-6,9-14,19-20H2,1-2H3/t26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSRKJVMAOWDEC-SXOMAYOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)C3CCNCC3C(=O)N(CC4=C(C=CC(=C4)CCOC)Cl)C5CC5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)[C@H]3CCNC[C@@H]3C(=O)N(CC4=C(C=CC(=C4)CCOC)Cl)C5CC5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38Cl3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinecarboxamide, N-((2-chloro-5-(2-methoxyethyl)phenyl)methyl)-N-cyclopropyl-4-(6-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)-3-pyridinyl)-, (3R,4S)-

CAS RN

1007392-69-9
Record name ACT-178882
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007392699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACT-178882
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA1ATU85YC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperidinecarboxamide, N-((2-chloro-5-(2-methoxyethyl)phenyl)methyl)-N-cyclopropyl-4-(6-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)-3-pyridinyl)-, (3R,4S)-
Reactant of Route 2
3-Piperidinecarboxamide, N-((2-chloro-5-(2-methoxyethyl)phenyl)methyl)-N-cyclopropyl-4-(6-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)-3-pyridinyl)-, (3R,4S)-
Reactant of Route 3
3-Piperidinecarboxamide, N-((2-chloro-5-(2-methoxyethyl)phenyl)methyl)-N-cyclopropyl-4-(6-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)-3-pyridinyl)-, (3R,4S)-
Reactant of Route 4
3-Piperidinecarboxamide, N-((2-chloro-5-(2-methoxyethyl)phenyl)methyl)-N-cyclopropyl-4-(6-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)-3-pyridinyl)-, (3R,4S)-
Reactant of Route 5
3-Piperidinecarboxamide, N-((2-chloro-5-(2-methoxyethyl)phenyl)methyl)-N-cyclopropyl-4-(6-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)-3-pyridinyl)-, (3R,4S)-
Reactant of Route 6
Reactant of Route 6
3-Piperidinecarboxamide, N-((2-chloro-5-(2-methoxyethyl)phenyl)methyl)-N-cyclopropyl-4-(6-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)-3-pyridinyl)-, (3R,4S)-

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